N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Medicinal Chemistry COX-2 Inhibition Synthetic Methodology

This compound is a differentiated pyrimidine scaffold for COX-2 and kinase inhibitor R&D. It uniquely combines a latent 2-methylsulfanyl (–SMe) group, enabling controlled oxidation to a potent –SO₂Me pharmacophore for matched-pair SAR studies, with a rare C-5 methyl steric feature. Its low MW (309.4 g/mol) meets lead-likeness criteria. Procure this specific analog to quantify C-2 oxidation potency shifts and enrich screening libraries without synthesizing two separate compounds.

Molecular Formula C13H15N3O2S2
Molecular Weight 309.4 g/mol
CAS No. 2640899-39-2
Cat. No. B6442187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine
CAS2640899-39-2
Molecular FormulaC13H15N3O2S2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1NC2=CC=C(C=C2)S(=O)(=O)C)SC
InChIInChI=1S/C13H15N3O2S2/c1-9-8-14-13(19-2)16-12(9)15-10-4-6-11(7-5-10)20(3,17)18/h4-8H,1-3H3,(H,14,15,16)
InChIKeyXIXBRAWZIQSDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine – Structural Identity, Class Assignment, and Procurement-Relevant Characteristics


N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine (CAS 2640899-39-2; molecular formula C13H15N3O2S2; MW 309.4 g/mol) is a fully synthetic pyrimidine derivative belonging to the 2-alkylsulfanyl-4-aminopyrimidine sulfonamide class. Its structure features three pharmacologically relevant modules: a central pyrimidine core substituted at C‑2 with a methylsulfanyl (–SMe) group, at C‑5 with a methyl group, and at C‑4 with an N‑(4‑methanesulfonylphenyl)amino moiety. The 4‑methanesulfonylphenyl (4‑SO₂Me‑phenyl) group is a well‑established pharmacophore associated with cyclooxygenase‑2 (COX‑2) inhibition and kinase inhibition [1][2]. The 2‑methylsulfanyl substituent additionally serves as a synthetic handle for oxidative conversion to the corresponding methylsulfonyl (–SO₂Me) derivative, enabling late‑stage diversification [3]. No publicly available X‑ray crystal structure or comprehensive spectroscopic dataset was identified for this specific compound at the time of analysis.

N-(4-Methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine – Why Interchanging with In‑Class Pyrimidine Analogs Is Not Straightforward


Within the broader 4‑aminopyrimidine sulfonamide family, even subtle changes to the C‑2, C‑5, and N‑aryl substituents can produce order‑of‑magnitude shifts in target potency, isoform selectivity, and physicochemical properties. In the seminal COX‑2 inhibitor series reported by Orjales et al. (2008), for instance, compounds with the general scaffold 2‑(4‑methylsulfonylphenyl)pyrimidine displayed human whole blood (HWB) COX‑2 IC₅₀ values spanning from ~2.4 nM down to 0.3 nM depending on the C‑4 substituent, while selectivity indices (COX‑1/COX‑2) varied over an 80‑ to 780‑fold range [1]. The presence of a 2‑methylsulfanyl group (as in the target compound) rather than a 2‑aryl or 2‑alkyl group alters both electron density on the pyrimidine ring and the compound's susceptibility to oxidative metabolism, while the C‑5 methyl group introduces steric constraints absent in des‑methyl or 6‑substituted analogs [2]. Simply interchanging this compound with a closely related analog (e.g., one bearing a 2‑methoxy, 2‑chloro, or 2‑cyclopropyl group) without comparative data risks unpredictable changes in target engagement, selectivity, and pharmacokinetic behavior.

N-(4-Methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine – Quantitative Differentiation Evidence vs. Closest Analogs


2‑Methylsulfanyl vs. 2‑Methylsulfonyl: Oxidative Synthetic Handle Confers Divergent Pharmacophore Potential

The target compound bears a 2‑methylsulfanyl (–SMe) group at C‑2 of the pyrimidine ring, differentiating it from the 2‑methylsulfonyl (–SO₂Me) analogs that dominate the most potent COX‑2 inhibitor series described by Orjales et al. (2008) [1]. In that series, optimal HWB COX‑2 IC₅₀ values reached 0.3–2.4 nM for compounds bearing a 2‑(4‑methylsulfonylphenyl) group directly attached at C‑2. The –SMe group in the target compound is less electron‑withdrawing than –SO₂Me (Hammett σₚ values: –SMe ≈ +0.00; –SO₂Me ≈ +0.72 [2]), predicting altered π‑stacking interactions in the COX‑2 active site. Furthermore, the –SMe group can be selectively oxidized to –SO₂Me under mild conditions (e.g., mCPBA or Oxone®), providing a controllable synthetic branching point [3]. This enables researchers to evaluate matched molecular pairs (–SMe vs. –SO₂Me) from a single precursor, a capability not offered by 2‑methylsulfonyl‑locked analogs. Direct quantitative IC₅₀ data for the target compound are not available in public literature; all potency comparisons are class‑level inferences from the Orjales series.

Medicinal Chemistry COX-2 Inhibition Synthetic Methodology

C‑5 Methyl Substitution Strategy: Steric Differentiation from 6‑Substituted and Des‑Methyl Analogs

The target compound incorporates a methyl group specifically at the C‑5 position of the pyrimidine ring. This contrasts with analogs substituted at C‑6 (e.g., 6‑(difluoromethyl)‑N‑(4‑methanesulfonylphenyl)‑2‑methylpyrimidin‑4‑amine or 6‑methoxy derivatives in the MDPI 2018 PET tracer series) and with des‑methyl analogs (e.g., 2‑cyclopropyl‑6‑ethyl‑N‑(4‑methanesulfonylphenyl)pyrimidin‑4‑amine) [1][2]. In the 2‑(4‑methylsulfonylphenyl)pyrimidine COX‑2 series, SAR studies demonstrated that the nature and position of substituents on the pyrimidine ring profoundly affected potency: the optimal substitution pattern placed R₁ = Me at the C‑4 amine, while C‑6 substituents modulated selectivity and lipophilicity [1]. The C‑5 methyl group in the target compound introduces steric hindrance adjacent to the C‑4 anilino nitrogen, which can restrict the conformational freedom of the N‑aryl ring relative to the pyrimidine core. No direct experimental comparison of C‑5‑methyl vs. C‑5‑H or C‑5‑methyl vs. C‑6‑substituted matched pairs was identified in public literature for this scaffold.

Structure-Activity Relationship Kinase Inhibition Steric Modulation

Predicted Lipophilicity and Solubility Differentiation vs. 2‑Methylsulfonyl and 2‑Aryl Analogs

The 2‑methylsulfanyl (–SMe) group in the target compound is significantly more lipophilic than the 2‑methylsulfonyl (–SO₂Me) group found in high‑potency COX‑2 inhibitors. Based on well‑established π‑value contributions (aromatic –SMe π ≈ +0.61; aromatic –SO₂Me π ≈ −1.63 [1]), the target compound is predicted to have a calculated logP approximately 2.2 log units higher than its oxidized –SO₂Me counterpart. This shifts the target compound toward the upper end of the typical drug‑like lipophilicity range, which may enhance membrane permeability but also increase the risk of promiscuous binding and metabolic clearance [2]. Compared with 2‑aryl analogs in the Orjales series (e.g., 2‑(4‑methylsulfonylphenyl)pyrimidines), the smaller –SMe group reduces topological polar surface area (tPSA) and molecular bulk, potentially improving passive permeability. The methyl group at C‑5 contributes an additional ~0.5 log units of lipophilicity relative to the des‑methyl analog. These predictions require experimental validation; no measured logP/logD or aqueous solubility data for this specific compound were located in the public domain.

Physicochemical Profiling Drug-Likeness ADME Prediction

Molecular Weight and Heavy Atom Count: Procurement Advantage vs. Larger 2‑Aryl COX‑2 Leads

With a molecular weight of 309.4 g/mol and 20 heavy atoms, the target compound is substantially smaller than the most potent 2‑arylpyrimidine COX‑2 inhibitors from the Orjales series, which typically exceed 380 g/mol and contain 27+ heavy atoms due to bulkier C‑2, C‑4, and C‑6 substituents [1]. This places the target compound closer to lead‑like chemical space (MW ≤ 350; clogP ≤ 3.5) than to drug‑like or clinical candidate space [2]. The reduced molecular complexity makes it a more tractable starting point for fragment‑based or lead‑optimization campaigns where molecular weight and complexity can be added vectorially. Among commercially available analogs sharing the N‑(4‑methanesulfonylphenyl)‑pyrimidin‑4‑amine core, the target compound (MW 309.4) is 10–25% lighter than C‑2 cyclopropyl or C‑6 ethyl/trifluoromethyl analogs (e.g., 2‑cyclopropyl‑6‑ethyl‑N‑(4‑methanesulfonylphenyl)pyrimidin‑4‑amine, MW ~345 g/mol), offering a leaner scaffold with greater room for property‑guided optimization.

Lead-Likeness Fragment-Based Drug Discovery Chemical Procurement

N-(4-Methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine – Evidence‑Grounded Research and Industrial Application Scenarios


Matched‑Pair Oxidative SAR Exploration for COX‑2 or Kinase Inhibitor Optimization

The 2‑methylsulfanyl group is a latent precursor to the 2‑methylsulfonyl pharmacophore that features in high‑potency COX‑2 inhibitors (HWB IC₅₀ = 0.3–2.4 nM in the Orjales 2008 series [1]). Medicinal chemistry teams can procure this compound, measure its baseline activity in their target assay, then perform controlled oxidation (mCPBA or Oxone®) to generate the corresponding –SO₂Me analog from the same starting material [2]. This matched‑pair strategy enables direct quantification of the –SMe → –SO₂Me potency shift without requiring independent synthesis of both compounds, reducing procurement complexity and enabling cleaner SAR interpretation.

Lead‑Likeness‑Compliant Screening Library Expansion for COX‑2 and Kinase Panels

At MW 309.4 g/mol and with favorable predicted physicochemical properties relative to larger 2‑arylpyrimidine leads (MW >380 g/mol), this compound meets lead‑likeness criteria (MW ≤350, predicted cLogP in the drug‑like range) [3][4]. Screening library curators seeking to populate COX‑2 or kinase‑targeted compound collections with low‑molecular‑weight, synthetically tractable members bearing the 4‑methanesulfonylphenyl pharmacophore can use this compound as a core scaffold. Its C‑5 methyl group provides a unique steric feature not available in C‑6‑substituted or des‑methyl series.

Synthetic Methodology Development Using 2‑Methylsulfanylpyrimidine as a Versatile Intermediate

The 2‑methylsulfanyl group on the pyrimidine ring can undergo nucleophilic displacement under appropriate activation conditions, as described in the Elgemeie 2017 synthetic methodology for N‑substituted amino methylsulfanylpyrimidines [2]. Process chemistry and synthetic methodology groups can leverage this compound as a substrate for developing new C‑2 functionalization reactions, including oxidation to sulfoxide/sulfone, nucleophilic aromatic substitution (SNAr), or transition‑metal‑catalyzed cross‑coupling after oxidation to the methylsulfonyl leaving group.

Physicochemical Profiling of Isomeric and Analog Series for ADME Model Building

Because the target compound combines a C‑5 methyl group with a C‑2 –SMe group and an N‑(4‑methanesulfonylphenyl) moiety—a substitution pattern not extensively explored in the public literature—it serves as a valuable probe for building predictive ADME models. Procurement for parallel physicochemical profiling (logD, kinetic solubility, PAMPA permeability, microsomal stability) alongside its C‑6‑substituted and 2‑oxidized analogs can delineate the contribution of each structural feature to in vitro ADME properties, feeding into more accurate QSPR models for the pyrimidine sulfonamide chemical space [4].

Quote Request

Request a Quote for N-(4-methanesulfonylphenyl)-5-methyl-2-(methylsulfanyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.